2-(2-Phenoxy-acetylamino)-4-phenyl-thiophene-3-carboxylic acid ethyl ester
Description
2-(2-Phenoxy-acetylamino)-4-phenyl-thiophene-3-carboxylic acid ethyl ester is a thiophene-based derivative with a complex substitution pattern. The core structure consists of a thiophene ring substituted at the 2-position with a phenoxy-acetylamino group (‑NH–CO–CH₂–O–C₆H₅), at the 4-position with a phenyl group (C₆H₅), and at the 3-position with an ethyl ester (–COOEt).
Properties
IUPAC Name |
ethyl 2-[(2-phenoxyacetyl)amino]-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-2-25-21(24)19-17(15-9-5-3-6-10-15)14-27-20(19)22-18(23)13-26-16-11-7-4-8-12-16/h3-12,14H,2,13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTMXTKAPOEFJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenoxy-acetylamino)-4-phenyl-thiophene-3-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxyacetyl Intermediate: This step involves the reaction of phenoxyacetic acid with a suitable activating agent, such as thionyl chloride, to form phenoxyacetyl chloride.
Acylation Reaction: The phenoxyacetyl chloride is then reacted with an amine, such as aniline, to form the phenoxyacetylamino intermediate.
Thiophene Ring Formation: The phenoxyacetylamino intermediate is then subjected to cyclization with a suitable thiophene precursor, such as 2-bromo-3-phenylthiophene, under basic conditions to form the thiophene ring.
Esterification: Finally, the carboxylic acid group on the thiophene ring is esterified with ethanol in the presence of a catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenoxy-acetylamino)-4-phenyl-thiophene-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(2-Phenoxy-acetylamino)-4-phenyl-thiophene-3-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(2-Phenoxy-acetylamino)-4-phenyl-thiophene-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The phenoxy and thiophene groups can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(2-Phenoxy-acetylamino)-4-phenyl-thiophene-3-carboxylic acid ethyl ester can be contextualized by comparing it to related thiophene-3-carboxylate derivatives documented in the literature. Key variations include:
- Substituents on the acetamido group: Phenoxy, cyano, chloro, or methoxy groups.
- Substituents on the phenyl ring : Hydrogen, methyl, methoxy, or halogens.
- Ester group : Ethyl vs. methyl esters.
Structural and Physicochemical Comparison
The table below summarizes critical differences among selected analogs:
Key Differences and Implications
Cyano (C₁₆H₁₄N₂O₃S): The electron-withdrawing cyano group may increase electrophilicity, favoring nucleophilic reactions . Chloro (C₁₆H₁₆ClNO₄S): Enhances stability and may influence binding interactions in biological systems .
Phenyl Ring Modifications: 4-Methoxyphenyl (C₁₆H₁₆ClNO₄S): The methoxy group improves solubility via polarity while retaining aromatic interactions . Ethyl/Methyl (C₁₇H₁₇Cl₂NO₄S): Alkyl groups may alter steric hindrance and metabolic stability .
Ester Group: Ethyl esters (e.g., C₁₆H₁₄N₂O₃S) generally exhibit slower hydrolysis rates compared to methyl esters (e.g., C₁₄H₁₂ClNO₃S), impacting bioavailability .
Research Findings and Implications
- Synthetic Strategies: highlights synthetic routes for analogous compounds, such as coupling phenoxy-acetic acid derivatives with aminothiophenes using activating agents like HATU .
- Lumping Strategies : suggests that structurally similar compounds (e.g., varying substituents on acetamido groups) may be grouped for predictive modeling of physicochemical properties or metabolic pathways .
- Biological Relevance: While direct data for the target compound are lacking, derivatives with chloro or cyano substituents (e.g., C₁₆H₁₄N₂O₃S) have been explored as intermediates in kinase inhibitor synthesis .
Biological Activity
2-(2-Phenoxy-acetylamino)-4-phenyl-thiophene-3-carboxylic acid ethyl ester is a complex organic compound belonging to the thiophene derivatives class. Its unique structure, which includes a thiophene ring and various functional groups, positions it as a candidate for medicinal chemistry and organic synthesis applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features:
- Thiophene Ring : A five-membered aromatic heterocyclic ring.
- Phenoxy Group : Enhances solubility and biological activity.
- Ethyl Ester Functional Group : Contributes to its reactivity and potential bioactivity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the Thiophene Core : Utilizing thiophene derivatives.
- Acylation : Introducing the phenoxy group through acylation reactions.
- Esterification : Converting the carboxylic acid to an ethyl ester.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. It has been tested against various cancer cell lines, demonstrating significant antiproliferative effects. For instance, in vitro assays showed that this compound exhibits cytotoxicity against human cervix carcinoma (HeLa) and murine leukemia cells (L1210) .
The exact mechanism of action remains partially understood, but it is believed that the compound interacts with specific biological targets at the molecular level. Preliminary pharmacological studies suggest that it may influence cellular pathways involved in cancer cell proliferation and apoptosis . Further research is needed to elucidate these mechanisms through detailed pharmacokinetic and pharmacodynamic studies.
Study 1: Antiproliferative Activity
In a study assessing various synthesized compounds, this compound was found to have an IC50 value comparable to established anticancer agents, indicating its potential as a lead compound for further development .
Study 2: In Vivo Studies
In vivo models have indicated that derivatives of this compound exhibit enhanced bioavailability and prolonged half-life compared to similar structures lacking the phenoxy group. This suggests that modifications in its structure can significantly impact its therapeutic profile .
Data Table: Biological Activity Summary
| Property | Value/Observation |
|---|---|
| Molecular Formula | |
| Anticancer Activity | Significant against HeLa and L1210 cells |
| IC50 Values | Comparable to established anticancer drugs |
| Mechanism of Action | Interaction with cancer cell pathways |
| Bioavailability | Enhanced by phenoxy substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
